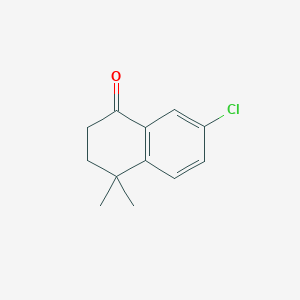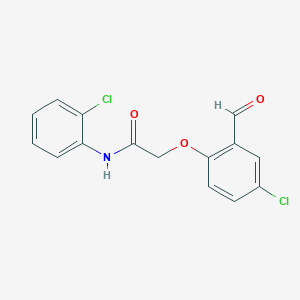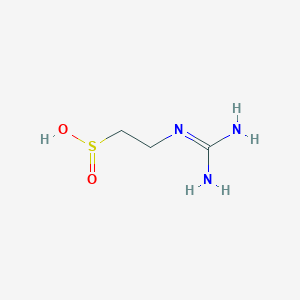
Hypotaurocyamine
描述
Hypotaurocyamine is a naturally occurring guanidino compound found primarily in sipunculid worms. It is a substrate for the enzyme this compound kinase, which catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming adenosine diphosphate and N-omega-phosphothis compound . This compound is part of the highly conserved family of phosphagen kinases, which also includes creatine kinase and arginine kinase .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of hypotaurocyamine typically involves the synthesis of its precursor compounds, followed by specific enzymatic reactions. One common method involves the use of this compound kinase to catalyze the phosphorylation of this compound using adenosine triphosphate as a phosphoryl donor .
Industrial Production Methods: the enzymatic synthesis using recombinant this compound kinase expressed in Escherichia coli has been explored in research settings .
化学反应分析
Types of Reactions: Hypotaurocyamine primarily undergoes phosphorylation reactions catalyzed by this compound kinase. This reaction involves the transfer of a phosphoryl group from adenosine triphosphate to this compound, resulting in the formation of adenosine diphosphate and N-omega-phosphothis compound .
Common Reagents and Conditions:
Reagents: Adenosine triphosphate, this compound kinase.
Conditions: The reaction typically occurs in an aqueous medium at physiological pH and temperature.
Major Products:
N-omega-phosphothis compound: The primary product formed from the phosphorylation of this compound.
科学研究应用
Hypotaurocyamine and its kinase have been subjects of scientific research due to their unique biochemical properties and evolutionary significance. Some key applications include:
Biochemistry: Studying the evolutionary pathways of phosphagen kinases and their substrate specificity.
Molecular Biology: Investigating the gene sequences and structural biology of this compound kinase to understand its enzymatic mechanisms.
Comparative Physiology: Exploring the role of this compound in energy metabolism in sipunculid worms and other related species.
作用机制
The mechanism of action of hypotaurocyamine involves its phosphorylation by this compound kinase. This enzyme catalyzes the transfer of a phosphoryl group from adenosine triphosphate to this compound, forming N-omega-phosphothis compound. This reaction is crucial for energy storage and transfer in certain invertebrates . The molecular targets include the active site of this compound kinase, where the substrate binding and phosphoryl transfer occur .
相似化合物的比较
Creatine: A substrate for creatine kinase, involved in energy storage in vertebrates.
Arginine: A substrate for arginine kinase, found in various invertebrates.
Taurocyamine: Another substrate for taurocyamine kinase, found in some invertebrates.
Hypotaurocyamine’s uniqueness lies in its specific enzymatic interactions and evolutionary significance in certain invertebrate species .
属性
IUPAC Name |
2-(diaminomethylideneamino)ethanesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3O2S/c4-3(5)6-1-2-9(7)8/h1-2H2,(H,7,8)(H4,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRKWKDNGQIWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)O)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


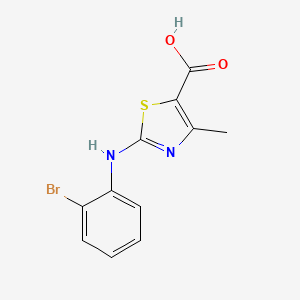
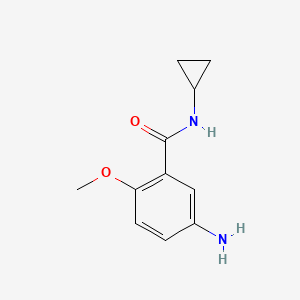
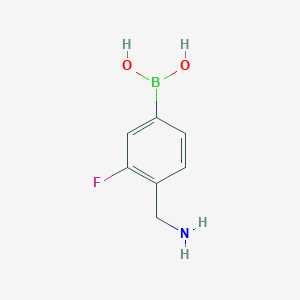
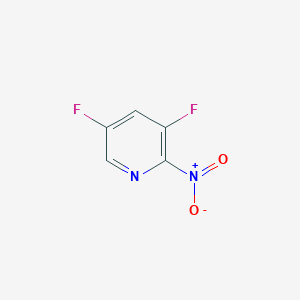
![1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine](/img/structure/B3033588.png)
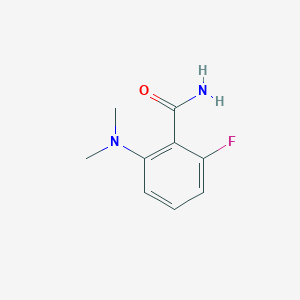
![2-((4,5-dichloro-1H-imidazol-1-yl)methyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B3033594.png)
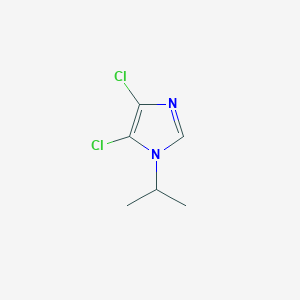


![2-[2-(2-amino-1,3-thiazol-4-yl)phenoxy]acetic acid](/img/structure/B3033599.png)
![7-Amino-2,2,4-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3033600.png)
